molecular formula C6H14N2O2 B11765199 Piperazine-2,5-diyldimethanol

Piperazine-2,5-diyldimethanol

Cat. No.: B11765199
M. Wt: 146.19 g/mol
InChI Key: XULVBMHGSVTDME-UHFFFAOYSA-N
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Description

Piperazine-2,5-diyldimethanol is a chemical compound with the molecular formula C6H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two hydroxyl groups attached to the piperazine ring, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2,5-diyldimethanol typically involves the reaction of piperazine with formaldehyde and hydrogen cyanide, followed by hydrolysis. This method yields the desired compound with high purity and efficiency . Another approach involves the use of environmentally friendly methods, such as the reaction of piperazine with halide salts of transition metals in water under ambient conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure consistent quality and yield, making the compound suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions: Piperazine-2,5-diyldimethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include various piperazine derivatives, such as piperazine-2,5-dione and substituted piperazines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of piperazine-2,5-diyldimethanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in the study of metalloenzymes and metal-mediated biochemical processes . Additionally, this compound can modulate the activity of certain receptors and enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Biological Activity

Piperazine-2,5-diyldimethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and neuropharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its piperazine core, which is a cyclic amine structure known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity. For example, derivatives have been synthesized through Ugi reactions and microwave-assisted methods, yielding compounds with various substituents that influence their pharmacological profiles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. A notable example is the tryptamine-piperazine-2,5-diones, which exhibit potent anti-proliferative activity against human pancreatic cancer cell lines (AsPC-1 and SW1990). These compounds selectively inhibit cancer cell growth without affecting normal pancreatic duct cells at certain concentrations . The mechanism of action appears to involve the modulation of oncogenic signaling pathways, including a decrease in phosphorylation of ERK and AKT proteins and an increase in cleaved PARP levels, indicating apoptosis induction .

Antibacterial Activity

Piperazine derivatives have also been evaluated for their antibacterial properties. Compounds with the piperazine-2,5-dione pharmacophore have shown promising results against various bacterial strains. The structure-activity relationship (SAR) studies indicate that specific substitutions on the piperazine ring can enhance antibacterial efficacy . For instance, certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

Piperazine compounds are known to interact with neurotransmitter systems. Research has shown that some derivatives can act as NMDA receptor antagonists, which are crucial in modulating excitatory neurotransmission in the central nervous system (CNS) . These interactions suggest potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

  • Cancer Research : A study focused on a series of piperazine-2,5-dione derivatives demonstrated selective inhibition of pancreatic cancer cell lines while sparing normal cells. This selectivity is critical for developing safer cancer therapies .
  • Antibacterial Testing : In vitro assays revealed that specific piperazine derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
  • Neuropharmacology : A pharmacological evaluation indicated that certain piperazine derivatives could modulate NMDA receptor activity effectively, providing insights into their use as neuroprotective agents .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Cells/OrganismsObserved Effects
AnticancerTryptamine-piperazine-2,5-dione 6hAsPC-1, SW1990 pancreatic cancerSelective anti-proliferative effects
AntibacterialPiperazine-2,5-dione derivativesVarious bacterial strainsSignificant antibacterial activity
NeuropharmacologicalNMDA receptor antagonistsRat brain NMDA receptorsModulation of excitatory neurotransmission

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

[5-(hydroxymethyl)piperazin-2-yl]methanol

InChI

InChI=1S/C6H14N2O2/c9-3-5-1-7-6(4-10)2-8-5/h5-10H,1-4H2

InChI Key

XULVBMHGSVTDME-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(N1)CO)CO

Origin of Product

United States

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